molecular formula C26H26BrN3O5S B4083262 N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide

N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B4083262
M. Wt: 572.5 g/mol
InChI Key: YHULGOXOQWYMLT-UHFFFAOYSA-N
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Description

N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclopenta[b]thiophene ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the bromophenyl carbamoyl intermediate: This step involves the reaction of 4-bromophenyl isocyanate with an appropriate amine to form the carbamoyl derivative.

    Cyclopenta[b]thiophene synthesis: The cyclopenta[b]thiophene ring is synthesized through a series of cyclization reactions, often involving thiophene derivatives and suitable catalysts.

    Coupling reactions: The bromophenyl carbamoyl intermediate is then coupled with the cyclopenta[b]thiophene derivative under specific conditions to form the core structure.

    Furan-2-carboxamide incorporation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidized derivatives: Compounds with additional oxygen functionalities.

    Reduced derivatives: Compounds with reduced functional groups.

    Substituted derivatives: Compounds with various substituents replacing the bromine atom.

Scientific Research Applications

N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O5S/c27-16-8-10-17(11-9-16)28-24(32)23-19-5-1-7-21(19)36-25(23)29-22(31)15-30(14-18-4-2-12-34-18)26(33)20-6-3-13-35-20/h3,6,8-11,13,18H,1-2,4-5,7,12,14-15H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHULGOXOQWYMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4=CC=C(C=C4)Br)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-[[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide

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